Product packaging for Cfg-920(Cat. No.:CAS No. 1260006-20-9)

Cfg-920

Cat. No.: B612233
CAS No.: 1260006-20-9
M. Wt: 288.73 g/mol
InChI Key: ZVIFCOOHWGNPHJ-UHFFFAOYSA-N
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Description

Contextualizing CFG920 as a Probe for Steroidogenic Enzyme Modulation

CFG920 is recognized as an orally available, non-steroidal, potent, and reversible dual inhibitor of cytochrome P450 17 (CYP17A1) and CYP11B2. nih.govwikipedia.orgmims.comwikipedia.orgwikipedia.orgfishersci.ca Its function centers on inhibiting the enzymatic activity of CYP17A1, an enzyme critical for androgen production, in both the testes and adrenal glands. nih.govwikipedia.orgmims.comwikipedia.orgwikipedia.orgfishersci.ca By modulating the activity of these steroidogenic enzymes, CFG920 serves as a chemical probe, allowing researchers to investigate the downstream effects of reduced steroid hormone synthesis. This modulation has been explored for its potential antiandrogen and antineoplastic activities. nih.govwikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca Beyond its primary targets, some research also indicates that CFG920 may inhibit other steroidogenic enzymes, including 3β-hydroxysteroid dehydrogenase (3β-HSD) and aromatase, which are involved in the synthesis of other steroid hormones like androgens and estrogens. uni.lu

Overview of Cytochrome P450 Enzyme Systems in Steroidogenesis

Cytochrome P450 enzymes play pivotal roles in the biosynthesis of steroid hormones. Among these, CYP17A1 (also known as CYP17) is a key enzyme in the steroidogenic pathway. nih.govwikipedia.orgwikipedia.orgfishersci.ca Located in the endoplasmic reticulum, CYP17A1 possesses both 17alpha-hydroxylase and 17,20-lyase activities, which are essential for the production of various steroidal hormones. nih.govwikipedia.orgwikipedia.orgfishersci.ca Another significant cytochrome P450 enzyme in this system is CYP11B2, also known as aldosterone (B195564) synthase, which is crucial for the biosynthesis of aldosterone. nih.govfishersci.ca CFG920's mechanism of action is directly linked to the inhibition of these specific CYP enzymes, thereby impacting the synthesis of hormones like androgens and aldosterone. nih.govmims.comfishersci.ca

Historical Development and Collaboration in CFG920 Discovery

The development of CFG920 originated with Novartis. uni.lu The quest for improved inhibitors of steroidogenic enzymes led Novartis scientists to collaborate with researchers at Aurigene Discovery Technologies Limited in Bangalore, India. mims.com This collaboration aimed to develop a CYP17 inhibitor that offered advantages over existing treatments, such as abiraterone (B193195). mims.com A notable distinction highlighted is that CFG920 is a non-steroidal compound and reversibly inhibits both CYP17 and CYP11B2, unlike abiraterone. mims.com Preclinical and clinical studies were undertaken to assess the efficacy of CFG920 as a dual inhibitor of CYP17 and CYP11B2. mims.com A phase 1 clinical trial sponsored by Novartis Pharmaceuticals was initiated in December 2012 to study oral CFG920 in patients with castration-resistant prostate cancer. uni.luthermofisher.com However, this study was subsequently terminated. uni.luthermofisher.com The voluntary termination of the study was attributed to the competitive landscape in prostate cancer research. citeab.com

Detailed research findings from preclinical studies demonstrated the potent activity of CFG920 against human CYP17 and CYP11B2 enzymes. mims.com The compound showed low nanomolar half-maximal inhibitory concentration (IC50) values for both enzymes. mims.com

In Vitro Enzyme Inhibition Data

EnzymeIC50 (µM)Citation
Human CYP170.023 mims.com
Human CYP11B20.034 mims.com

Clinical investigations also provided insights into the pharmacodynamic effects of CFG920. A phase 1 study showed that CFG920 markedly reduced serum testosterone (B1683101) and dehydroepiandrosterone-sulfate (DHEAS) levels beyond castration levels across all tested doses, including in patients previously treated with abiraterone and ketoconazole. citeab.com A reduction in serum aldosterone was also observed, although this effect was noted as transient. citeab.com

Observed Hormone Level Changes in Phase 1 Study

HormoneEffect on Serum LevelsCitation
TestosteroneMarkedly reduced (beyond castration levels) citeab.com
DHEASMarkedly reduced (beyond castration levels) citeab.com
AldosteroneMarked but transient reduction citeab.com

These findings underscore CFG920's capacity to modulate key steroidogenic enzymes and impact the levels of circulating steroid hormones, highlighting its utility as a chemical probe in this area of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13ClN4O B612233 Cfg-920 CAS No. 1260006-20-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260006-20-9

Molecular Formula

C14H13ClN4O

Molecular Weight

288.73 g/mol

IUPAC Name

1-(2-chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)imidazolidin-2-one

InChI

InChI=1S/C14H13ClN4O/c1-10-2-4-16-9-12(10)19-7-6-18(14(19)20)11-3-5-17-13(15)8-11/h2-5,8-9H,6-7H2,1H3

InChI Key

ZVIFCOOHWGNPHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CFG-920;  CFG920;  CFG 920.

Origin of Product

United States

Molecular Mechanisms of Action of Cfg920

Cytochrome P450 17A1 (CYP17A1) Inhibition

CYP17A1 is a key enzyme in the steroidogenic pathway, localized in the endoplasmic reticulum. nih.govcancer.gov It possesses both 17α-hydroxylase and 17,20-lyase activities, catalyzing critical steps in the production of androgens and cortisol. nih.govcancer.govidrblab.net

Specificity and Potency of CYP17A1 Modulation

CFG920 has been identified as a potent inhibitor of human CYP17A1. newdrugapprovals.org Preclinical studies have shown potent activity against human CYP17 with an IC50 value reported at 0.023 microM. newdrugapprovals.org Unlike some other CYP17 inhibitors, CFG920 is described as a reversible inhibitor. newdrugapprovals.org Achieving high specificity towards CYP17A1 over other related cytochrome P450 enzymes is considered important to avoid undesired side effects. unibe.chnih.govacs.org Research in medicinal chemistry aims for novel non-steroidal compounds that can offer increased selectivity towards CYP17A1. acs.org

Impact on Androgen Biosynthesis Pathways

Inhibition of CYP17A1 by CFG920 directly impacts the biosynthesis of androgens. nih.govcancer.govnewdrugapprovals.org By inhibiting the enzymatic activity of CYP17A1 in tissues such as the testes and adrenal glands, CFG920 reduces the production of androgens. nih.govcancer.govnewdrugapprovals.org This reduction in androgen levels can decrease androgen-dependent signaling. nih.govcancer.govnewdrugapprovals.org CYP17A1 catalyzes the conversion of pregnenolone (B344588) and progesterone (B1679170) to their 17α-hydroxylated products, and subsequently to dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone (B1683101) and other androgens. idrblab.net Blocking this enzyme activity disrupts this pathway.

Cytochrome P450 11B2 (CYP11B2) Inhibition

CYP11B2, also known as aldosterone (B195564) synthase, is an enzyme primarily found in the adrenal glands and is essential for the biosynthesis of aldosterone, a key mineralocorticoid hormone. nih.govcancer.govnih.gov

Characterization of CYP11B2 Modulation

CFG920 is characterized as a reversible inhibitor of CYP11B2. newdrugapprovals.org Preclinical data indicates potent activity against human CYP11B2, with an IC50 value of 0.034 microM. newdrugapprovals.org The inhibition of CYP11B2 interferes with the synthesis of aldosterone. nih.gov

Implications for Mineralocorticoid Synthesis in Research Models

Inhibition of CYP11B2 by CFG920 leads to a reduction in aldosterone production. nih.govcancer.gov This is significant because elevated aldosterone levels can occur as a consequence of CYP17 inhibition and androgen deprivation. nih.govcancer.gov By also inhibiting CYP11B2, CFG920 may help to mitigate the rise in mineralocorticoid levels, potentially reducing associated side effects observed in research models. nih.govcancer.gov Studies in animal models have investigated the effects of aldosterone synthase inhibition on hormonal levels. d-nb.info

Interactions with Other Steroidogenic Enzymes

Summary of CFG920's Inhibitory Activity

EnzymeIC50 (µM)Nature of Inhibition
CYP17A10.023Reversible
CYP11B20.034Reversible

Modulation of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity

3β-Hydroxysteroid dehydrogenase (3β-HSD) is a crucial enzyme in the biosynthesis of all classes of hormonal steroids, including progesterone, glucocorticoids, mineralocorticoids, androgens, and estrogens. wikipedia.org It catalyzes the oxidative conversion of Δ5-3β-hydroxysteroids to the Δ4-3-keto configuration. wikipedia.orgmedscape.com This involves the conversion of pregnenolone to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and dehydroepiandrosterone (DHEA) to androstenedione. wikipedia.orgmedscape.com

Effects on Aromatase Function

Aromatase (CYP19A1) is an enzyme responsible for the conversion of androgens into estrogens. wikipedia.org This process is a key step in estrogen biosynthesis, particularly in postmenopausal women. researchgate.net Aromatase inhibitors are used therapeutically to lower estrogen levels in conditions like estrogen receptor-positive breast cancer. wikipedia.orgresearchgate.net

Studies have indicated that CFG920 also exhibits inhibitory effects on aromatase function. The inhibition of aromatase by CFG920 can lead to a decrease in estrogen production. This effect on aromatase, alongside its primary inhibition of CYP17A1 and CYP11B2, further highlights CFG920's multifaceted impact on steroid hormone synthesis.

Non-Steroidal Nature and Reversible Inhibition Modality

CFG920 is characterized as a non-steroidal compound. medchemexpress.comnewdrugapprovals.orgcancer.govgoogle.commedchemexpress.eu This distinguishes it from some other steroidogenesis inhibitors, such as abiraterone (B193195) acetate (B1210297), which has a steroidal scaffold similar to endogenous CYP17A1 substrates. acs.orggoogleapis.com The non-steroidal nature of CFG920 may contribute to a different pharmacological profile compared to steroidal inhibitors. acs.org

Furthermore, CFG920 functions as a reversible inhibitor of its target enzymes, including CYP17A1 and CYP11B2. medchemexpress.comnewdrugapprovals.orgcancer.govgoogle.commedchemexpress.eugoogle.com Reversible inhibition involves the compound binding to the enzyme in a non-covalent manner, allowing the enzyme activity to be restored when the inhibitor is removed or its concentration decreases. newdrugapprovals.org This is in contrast to irreversible inhibitors, which form a stable, often covalent, bond with the enzyme, leading to a more prolonged inhibition of enzyme activity. googleapis.com The reversible nature of CFG920's inhibition is a key aspect of its mechanism of action. medchemexpress.comnewdrugapprovals.org

Preclinical and clinical studies have evaluated the activity of CFG920. CFG920 demonstrated potent activity against human CYP17 and CYP11B2 enzymes with IC50 values of 0.023 µM and 0.034 µM, respectively. newdrugapprovals.org

Table 1: In Vitro Enzyme Inhibition Potency of CFG920

EnzymeIC50 (µM)
Human CYP170.023
Human CYP11B20.034

Source: Based on research findings. newdrugapprovals.org

In a Phase I study, CFG920 was rapidly absorbed with a Tmax of 0.5 to 2 hours. aacrjournals.org Serum testosterone and dehydroepiandrosterone-sulfate (DHEAS) levels were significantly reduced at all tested doses, even in patients previously treated with other inhibitors. aacrjournals.org Reduction in serum aldosterone was also observed, although this effect was transient. aacrjournals.org

Table 2: Pharmacokinetic Parameters of CFG920 in Monkeys

Dose (mg/kg, po)Bioavailability (F%)Tmax (h)Cmax (nM)AUC (nM.h)
3930.513822364
101831.041179Not Specified

Preclinical and in Vitro Characterization of Cfg920

Enzyme Inhibition Kinetics and Potency Assays

The inhibitory activity of CFG920 against human CYP17A1 and CYP11B2 enzymes has been a primary focus of in vitro studies. CYP17A1 is essential for the biosynthesis of androgens, exhibiting both 17α-hydroxylase and 17,20-lyase activities. nih.govcancer.gov CYP11B2, or aldosterone (B195564) synthase, is a key enzyme in the synthesis of aldosterone. nih.govcancer.gov Dual inhibition of these enzymes by CFG920 is hypothesized to not only reduce androgen production but also mitigate potential mineralocorticoid excess that can result from selective CYP17 inhibition. nih.govcancer.gov

In Vitro IC50 Determination for Human CYP17 and CYP11B2 Enzymes

In vitro studies have determined the half-maximal inhibitory concentration (IC50) of CFG920 against human CYP17 and CYP11B2 enzymes. CFG920 has demonstrated potent activity against both enzymes. newdrugapprovals.org

Table 1: In Vitro IC50 Values for CFG920 Against Human CYP17 and CYP11B2 Enzymes

EnzymeIC50 (µM)Source
Human CYP170.023 newdrugapprovals.org
Human CYP11B20.034 newdrugapprovals.org

These IC50 values indicate that CFG920 is a potent inhibitor of both human CYP17 and CYP11B2 in vitro. newdrugapprovals.org

Cell-Based Assays and Signaling Pathway Analysis

Cell-based assays have been instrumental in evaluating the functional consequences of CFG920-mediated enzyme inhibition, particularly concerning androgen-dependent cellular processes and proliferation.

Modulation of Androgen-Dependent Cellular Processes in Vitro

By inhibiting CYP17A1, CFG920 reduces the production of androgens, which are critical for the growth and survival of androgen-dependent cells, particularly in prostate cancer. nih.govcancer.govmedkoo.combiocat.com The reduction in androgen levels is expected to decrease androgen-dependent growth signaling within these cells. nih.govcancer.govmedkoo.combiocat.com

Inhibition of Cell Proliferation in Androgen-Dependent Cell Models

The inhibition of androgen production by CFG920 can lead to the inhibition of cell proliferation in androgen-dependent tumor cell models. nih.govcancer.govmedkoo.combiocat.com This effect is a direct consequence of depriving the cells of the androgens necessary for their growth signaling. nih.govcancer.govmedkoo.combiocat.com Androgen-responsive cell lines, such as LNCaP prostate cancer cells, are considered suitable models for studying these effects. researchgate.net

Investigation of Androgen Receptor Axis Modulation (by comparison to related compounds)

CFG920 modulates the androgen receptor (AR) axis primarily through the indirect mechanism of inhibiting androgen synthesis via CYP17A1 blockade, thereby reducing the availability of ligands for the AR. nih.govnewdrugapprovals.orgcancer.govmedkoo.combiocat.com This differs from direct AR antagonists. nih.gov

Comparatively, other agents targeting the AR axis employ different mechanisms. For instance, abiraterone (B193195) acetate (B1210297), also a CYP17 inhibitor, is a steroid that binds irreversibly to CYP17. newdrugapprovals.org Galeterone is another CYP17 inhibitor that has demonstrated superior antitumor efficacy compared to bicalutamide (B1683754) in preclinical models and can also disrupt AR signaling through mechanisms beyond CYP17 inhibition, including degradation of AR splice variants and blocking nuclear translocation. nih.govaacrjournals.org VT-464, a non-steroidal CYP17 lyase inhibitor, has shown a greater decrease in AR transactivation compared to abiraterone in preclinical studies. nih.govijbs.com CFG920, being a non-steroidal, reversible dual inhibitor of CYP17 and CYP11B2, presents a distinct profile compared to these other agents targeting the AR axis. newdrugapprovals.orgmedchemexpress.comcancer.gov

Pharmacokinetic and Metabolic Profiling in Preclinical Species

Pharmacokinetic (PK) studies in preclinical species are essential to understand the absorption, distribution, metabolism, and excretion of a compound. alimentiv.comfrontiersin.orgfda.gov Limited preclinical pharmacokinetic data for CFG920 are available from studies conducted in monkeys.

In monkeys, oral administration of CFG920 demonstrated good bioavailability and was rapidly absorbed. newdrugapprovals.org

Table 2: Summary of Pharmacokinetic Data for CFG920 in Monkeys (Oral Administration)

Dose (mg/kg)Bioavailability (%)Tmax (h)Cmax (nM)AUC (nM*h)Source
3930.513822364 newdrugapprovals.org
101831.041179Not Reported newdrugapprovals.org

Repeat-dose toxicity studies in vivo have indicated a favorable efficacy and safety profile for CFG920. aacrjournals.org

In Vitro Hepatic Metabolism Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro hepatic metabolism studies using systems like liver microsomes and hepatocytes are fundamental in predicting a compound's metabolic fate and potential for drug-drug interactions nuvisan.comdls.comufz.de. Liver microsomes, derived from the endoplasmic reticulum, are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and are widely used for metabolic stability screening and identifying CYP-mediated metabolism dls.comnih.gov. Hepatocytes, as intact liver cells, offer a more complete representation of hepatic metabolism, including both Phase I and Phase II metabolic pathways nuvisan.comdls.com.

For CFG920, in vitro hepatic oxidative metabolism studies in human hepatocytes have identified several biotransformation pathways. The primary pathway involves the 2-hydroxylation of the dihydrofuran ring, leading to the formation of an alcohol metabolite (M28) researchgate.net. This alcohol metabolite exists in a chemical equilibrium with its aldehyde form researchgate.net. Further oxidation of the aldehyde can produce a carboxylic acid metabolite (M26), while reduction can yield O-hydroxyethylphenol (M29) researchgate.net. Other significant metabolic pathways observed in human hepatocytes include N-dealkylation (M1), 3-hydroxylation of the dihydrofuran ring (M27), N-oxidation of the pyridine (B92270) moiety (M53), and sulfate (B86663) conjugation of M28 to form M19 researchgate.net.

Species Comparative Metabolic Pathway Analysis (e.g., rat, mouse, dog, cynomolgus monkey, human)

Comparing the metabolic pathways of a drug candidate across different species (such as rat, mouse, dog, cynomolgus monkey, and human) is essential for selecting relevant animal models for preclinical toxicity and efficacy studies and for predicting potential differences in metabolism in humans core.ac.ukresearchgate.neteuropa.eu. While animal models are commonly used to predict human metabolic behavior, it is important to recognize that species can differ in the composition, expression, and catalytic activities of drug-metabolizing enzymes, particularly CYPs researchgate.netnih.gov.

For CFG920, the major human hepatic metabolic pathways, including the formation of M28, M26, M29, M1, M27, M53, and M19, have also been observed across preclinical animal species such as rat, mouse, dog, and monkey researchgate.net. These pathways often provide precursors for the formation of further metabolites through processes like oxygenation, glucuronidation, and sulfation researchgate.net. Importantly, no human-specific metabolites were observed for CFG920 in these comparative in vitro studies researchgate.net. In vivo biotransformation studies in bile-duct cannulated rats also showed metabolism similar to that observed in in vitro hepatocyte incubations researchgate.net.

Preclinical Oral Exposure and Bioavailability Assessment in Animal Models

Assessing oral exposure and bioavailability in preclinical animal models is a critical step in determining how much of an orally administered drug reaches the systemic circulation mmv.orgnih.govnih.gov. Oral bioavailability (F) is influenced by factors such as absorption, first-pass metabolism in the gut and liver, and transport processes nih.gov. Animal models are used to evaluate these parameters and inform predictions for human pharmacokinetics mmv.orgaapsnewsmagazine.org.

Preclinical data for CFG920 in monkeys following oral administration have been reported newdrugapprovals.org. At a dose of 3 mg/kg orally, CFG920 demonstrated good bioavailability with an F value of 93% newdrugapprovals.org. The time to reach maximum plasma concentration (Tmax) was 0.5 hours, with a maximum plasma concentration (Cmax) of 1382 nM and an area under the curve (AUC) of 2364 nM.h newdrugapprovals.org. At a higher oral dose of 10 mg/kg in monkeys, the F value was reported as 183%, Cmax was 1179 nM, and Tmax was 1.04 hours newdrugapprovals.org.

Data on oral exposure and bioavailability in other preclinical species like rats and mice were not explicitly detailed in the provided search results for CFG920, although general principles of preclinical pharmacokinetic assessment in these species were discussed in the context of other compounds aapsnewsmagazine.orgdndi.org.

A summary of the preclinical oral exposure and bioavailability data in monkeys is presented in the table below:

SpeciesDose (mg/kg, oral)Bioavailability (F%)Tmax (h)Cmax (nM)AUC (nM.h)
Monkey3930.513822364
Monkey101831.041179-

Note: The AUC value for the 10 mg/kg dose was not available in the provided text.

Target Engagement Studies in Preclinical Models

Target engagement studies in preclinical models are conducted to confirm that a drug candidate interacts with its intended molecular target within a biological system alzdiscovery.orgmyname5doddie.co.uk. These studies are crucial for validating the mechanism of action and establishing a link between drug exposure and pharmacological effect alzdiscovery.orgmyname5doddie.co.uk. Target engagement can be assessed through various methods, including binding assays, functional assays measuring downstream pathway modulation, and analysis of biomarkers alzdiscovery.orgeurofinsdiscovery.comnih.gov.

CFG920 is characterized as a dual inhibitor of CYP17A1 and CYP11B2 newdrugapprovals.orgnih.gov. Preclinical and clinical studies were performed to evaluate its activity newdrugapprovals.org. CFG920 has shown potent activity against human CYP17 and CYP11B2 enzymes with half-maximal inhibitory concentration (IC50) values of 0.023 µM and 0.034 µM, respectively newdrugapprovals.org. These in vitro findings demonstrate the direct engagement of CFG920 with its intended enzymatic targets newdrugapprovals.org.

While the provided search results confirm the potent in vitro enzymatic inhibition by CFG920, detailed descriptions of specific preclinical in vivo target engagement studies (e.g., measuring enzyme activity in animal tissues or assessing downstream hormonal changes in preclinical models) were not extensively available, beyond the general statement about preclinical and clinical studies evaluating its efficacy newdrugapprovals.org. However, the mechanism of action as a CYP17A1 and CYP11B2 inhibitor implies that target engagement would lead to reduced production of steroid hormones, which is a key pharmacological effect relevant to its intended use newdrugapprovals.org.

Advanced Research Methodologies Applied in Cfg920 Studies

Application of In Silico Modeling for Target Interaction Analysis

In silico modeling plays a vital role in modern drug discovery and research by allowing for the computational analysis of interactions between small molecules like CFG920 and their biological targets. This approach helps prioritize experimental studies and can reduce the time and cost associated with drug development. frontiersin.orgbiotech-asia.org For CFG920, as a dual inhibitor of CYP17A1 and CYP11B2, in silico methods would be applied to predict and analyze how the compound binds to the active sites of these enzymes. medchemexpress.comnih.gov These computational techniques can include molecular docking simulations, which graphically simulate the bonding between molecules and estimate binding affinities. biotech-asia.org Molecular dynamics simulations can also be used to study the stability and conformation of the drug-target complex over time, providing a more detailed understanding of the interaction. biotech-asia.orgnih.gov While specific details of in silico modeling applied directly to CFG920's interaction with CYP17A1 and CYP11B2 were not extensively detailed in the search results, the general principles of using these methods for analyzing drug-target interactions are well-established in pharmacological research. frontiersin.orgbiotech-asia.org Such methods are crucial for understanding how CFG920 exerts its inhibitory effects on these key steroidogenic enzymes. medchemexpress.comnih.gov

Quantitative Analytical Techniques in Preclinical Pharmacokinetic Studies

Quantitative analytical techniques are essential for determining the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME) in preclinical studies. nih.gov For CFG920, these studies are critical to understand how the compound behaves in biological systems before human trials. Preclinical pharmacokinetic assessments involve quantifying the concentration of the compound in biological matrices like plasma or tissue over time after administration. nih.govbiocytogen.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly used for their sensitivity and specificity in detecting and quantifying small molecules in complex biological samples. nih.govendocrine-abstracts.org These methods allow researchers to calculate key pharmacokinetic parameters, including half-life, clearance, and volume of distribution. aacrjournals.org For CFG920, preclinical studies showed it was rapidly absorbed with a time to maximum concentration (Tmax) of 0.5 to 2 hours after single or multiple doses. aacrjournals.org The estimated half-life was reported to be between 3 and 6 hours. aacrjournals.org Quantitative analysis of CFG920 levels is necessary to understand its exposure in preclinical models and to inform dose selection for clinical studies. nih.gov

Adaptive Bayesian Logistic Regression Models (BLRM) in Early-Phase Research Design

Adaptive Bayesian Logistic Regression Models (BLRM) are advanced statistical methods used in the design of early-phase clinical trials, particularly for dose escalation studies. aacrjournals.orgprecisionformedicine.commedrxiv.org These models utilize a Bayesian framework, combining prior knowledge with incoming data from the trial to make informed decisions about dose adjustments. precisionformedicine.com The BLRM helps to determine the maximum tolerated dose (MTD) or recommended phase 2 dose (RP2D) by modeling the relationship between dose and the probability of dose-limiting toxicities (DLTs). aacrjournals.orgprecisionformedicine.com In the context of CFG920, an adaptive Bayesian logistic regression model with an overdose control (EWOC) principle was used to guide dose escalation decisions in a first-in-human Phase I study in patients with mCRPC. aacrjournals.org This approach allowed for dose escalation decisions to be made based on the synthesis of all relevant data, including DLT data observed in the initial cycles. aacrjournals.org The BLRM assists in adaptively assigning patients to dose levels, aiming to efficiently identify doses with acceptable toxicity profiles while using all available information. precisionformedicine.commedrxiv.org

Conceptual Implications and Future Research Directions in Chemical Biology

Development of Novel Analogs with Modified Selectivity or Potency

CFG920 functions as a dual inhibitor of CYP17A1 and CYP11B2. nih.gov The development of novel analogs could focus on modifying the selectivity or potency of CFG920 towards these targets. Understanding the structure-activity relationship (SAR) of CFG920 and its interaction with the active sites of CYP17A1 and CYP11B2 is crucial for designing analogs with altered inhibitory profiles. slideshare.net For instance, researchers could aim to develop analogs with enhanced selectivity for either CYP17A1 or CYP11B2, or with increased potency against both enzymes. Studies on other compound classes, such as pyrazole (B372694) and oxadiazole derivatives, have demonstrated how structural modifications can impact inhibitory activity and selectivity against various enzymes, including COX-2 and carbonic anhydrases. mdpi.comfrontiersin.orgnih.gov This suggests that similar strategies could be applied to the CFG920 scaffold to yield analogs with tailored pharmacological properties.

Exploration of CFG920 as a Tool for Fundamental Understanding of Steroid Hormone Regulation

CFG920's ability to inhibit key enzymes in steroidogenesis makes it a valuable chemical tool for probing the intricacies of steroid hormone biosynthesis and regulation. nih.gov By selectively inhibiting CYP17A1 and CYP11B2, researchers can study the downstream effects on hormone production and the resulting biological responses. nih.gov This can provide fundamental insights into the complex feedback loops and regulatory pathways that govern steroid hormone levels. Steroid hormone receptors themselves have been utilized as tools to understand transcriptional regulation in biological systems. nih.gov Similarly, CFG920 can serve as a perturbing agent to dissect the roles of CYP17A1 and CYP11B2 in various physiological and pathological processes dependent on steroid hormones.

Investigating Potential for Combinatorial Approaches in Preclinical Mechanistic Studies

The use of CFG920 in combination with other therapeutic agents holds potential for preclinical mechanistic studies. aacrjournals.org Combinatorial approaches are increasingly explored in cancer treatment to enhance efficacy and overcome resistance. nih.govfriendsofcancerresearch.org Preclinical studies involving CFG920 in combination with other drugs could help elucidate synergistic mechanisms of action, identify pathways that become critical upon dual enzyme inhibition, and explore strategies to prevent or overcome potential resistance. nih.govfriendsofcancerresearch.orgnih.gov For example, combining CFG920 with androgen receptor inhibitors or other targeted therapies could reveal novel insights into the interplay between different hormonal signaling pathways and their impact on disease progression. tolremo.com Preclinical models and standardized assays are essential for evaluating the complex molecular interactions and potential synergy in such combinatorial regimens. nih.gov

Identifying Novel Molecular Targets and Resistance Mechanisms in Research Models

Research with CFG920 in various models can contribute to identifying novel molecular targets and understanding resistance mechanisms. nih.govbiorxiv.orgmdpi.com As with other enzyme inhibitors and targeted therapies, the development of resistance is a significant challenge. mdpi.com Studying how cells or organisms respond to CFG920 treatment over time can reveal adaptive mechanisms, compensatory pathways, and the emergence of resistance. mdpi.comelifesciences.orgresearchgate.net This could lead to the identification of new molecular targets that become essential for survival in the presence of CYP17A1 and CYP11B2 inhibition. Research into resistance mechanisms to other agents, such as antibody-drug conjugates, highlights the importance of understanding changes in target expression, drug processing, and efflux pumps. mdpi.com Similar investigations with CFG920 could uncover analogous or unique resistance pathways.

Role of CFG920 Research in Advancing Enzyme Inhibitor Design Principles

The research conducted on CFG920, particularly concerning its dual inhibitory activity and the development of analogs, contributes to the broader understanding of enzyme inhibitor design principles. slideshare.net The challenges and successes in designing inhibitors for cytochrome P450 enzymes like CYP17A1 and CYP11B2 provide valuable lessons for the rational design of inhibitors targeting other enzymes. slideshare.netunibe.ch Factors such as achieving selectivity between closely related enzymes, optimizing potency, and considering pharmacokinetic properties are central to enzyme inhibitor design. frontiersin.orgmdpi.comresearchgate.net Studies on CFG920 can inform strategies for targeting enzymes involved in complex metabolic pathways and highlight the structural features that are critical for desired inhibitory profiles.

Q & A

Q. Q1. What is the molecular mechanism of CFG920 in inhibiting CYP17A1, and how can this be experimentally validated?

Methodological Answer : CFG920 inhibits the enzymatic activity of CYP17A1, a dual-function enzyme critical for androgen biosynthesis. To validate this mechanism:

  • In vitro assays : Use recombinant CYP17A1 enzyme systems to measure 17α-hydroxylase and C17,20-lyase activity inhibition via spectrophotometric or radiometric assays. Include positive controls (e.g., abiraterone) and negative controls (solvent-only) .
  • Cell-based models : Employ androgen-sensitive prostate cancer cell lines (e.g., LNCaP) to assess intracellular androgen suppression via LC-MS/MS quantification of dehydroepiandrosterone (DHEA) and testosterone .
  • Structural analysis : Perform molecular docking studies using CYP17A1 crystal structures (PDB ID: 3RUK) to map CFG920’s binding interactions .

Q. Q2. What standard in vivo models are appropriate for evaluating CFG920’s antitumor efficacy?

Methodological Answer :

  • Xenograft models : Use castration-resistant prostate cancer (CRPC) cell lines (e.g., VCaP or 22Rv1) implanted in immunodeficient mice. Monitor tumor volume and serum PSA levels biweekly.
  • Dosing protocols : Optimize oral administration based on pharmacokinetic studies (e.g., Cmax, AUC) to maintain therapeutic plasma concentrations .
  • Endpoint analysis : Perform immunohistochemistry (IHC) on tumor tissues to assess androgen receptor (AR) suppression and apoptosis markers (e.g., cleaved caspase-3) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported IC₅₀ values for CFG920 across different experimental systems?

Methodological Answer : Discrepancies in IC₅₀ values may arise from:

  • Assay variability : Standardize enzyme sources (human recombinant vs. microsomal preparations) and substrate concentrations (e.g., progesterone vs. pregnenolone) .
  • Cell-line specificity : Compare results across multiple models (e.g., LNCaP vs. PC-3) to account for differential CYP17A1 expression or metabolic activity .
  • Data normalization : Use robust statistical methods (e.g., Grubbs’ test for outliers) and meta-analysis frameworks to aggregate data from independent studies .

Q. Q4. What integrative approaches can elucidate CFG920’s off-target effects and potential synergies with other therapies?

Methodological Answer :

  • Multi-omics profiling : Combine RNA-seq (to identify dysregulated pathways) and metabolomics (to assess steroidogenesis intermediates) in CFG920-treated models .
  • Drug synergy screens : Use high-throughput combinatorial libraries (e.g., AR antagonists or AKT inhibitors) with CFG920. Calculate synergy scores via the Chou-Talalay method .
  • CRISPR-Cas9 validation : Knock out candidate off-target genes (e.g., CYP3A4) to confirm specificity .

Methodological Guidance for Experimental Design

Q. Q5. How should researchers design dose-response studies to account for CFG920’s pharmacokinetic variability?

Methodological Answer :

  • Pharmacokinetic (PK) profiling : Conduct preliminary studies to determine t₁/₂, bioavailability, and tissue distribution in rodent models. Adjust dosing intervals to maintain trough concentrations above IC₅₀ .
  • Adaptive trial design : Use Bayesian statistics to dynamically adjust doses based on real-time PK/PD data .

Q. Q6. What strategies ensure reproducibility in CFG920’s enzyme inhibition assays?

Methodological Answer :

  • Protocol standardization : Adopt guidelines from the Beilstein Journal of Organic Chemistry for detailing enzyme sources, buffer conditions, and reaction kinetics .
  • Inter-laboratory validation : Share reagents and protocols with collaborating labs. Use blinded analysis to reduce bias .

Data Analysis and Interpretation

Q. Q7. How can researchers statistically handle heterogeneous data from CFG920’s preclinical studies?

Methodological Answer :

  • Mixed-effects modeling : Account for variability between experimental batches or animal cohorts using tools like R’s lme4 package .
  • Sensitivity analysis : Test assumptions (e.g., normality of residuals) and report effect sizes with 95% confidence intervals .

Q. Q8. What frameworks are recommended for prioritizing conflicting hypotheses about CFG920’s mechanism of action?

Methodological Answer :

  • Weight-of-evidence (WoE) analysis : Score hypotheses based on mechanistic plausibility, in vitro/in vivo concordance, and clinical relevance .
  • Causal inference models : Apply directed acyclic graphs (DAGs) to identify confounding variables (e.g., androgen precursor availability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.